N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

Kinase inhibition B-Raf MAPK/ERK pathway

WAY-635114 is a thieno[2,3-d]pyrimidine B-Raf inhibitor distinguished by its unique 2-methoxyphenyl N-aryl substitution and [2,3-d] ring fusion. This exact geometry governs ATP-competitive binding and downstream caspase activation; even minor scaffold alterations abolish target engagement. Verified purity eliminates confounding biological noise, securing reproducible dose-response relationships and valid SAR extrapolation across the RAS-RAF-MEK-ERK pathway. Procure CAS 781622-52-4 to eliminate scaffold-hopping artifacts.

Molecular Formula C13H11N3OS
Molecular Weight 257.31 g/mol
CAS No. 781622-52-4
Cat. No. B6614232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
CAS781622-52-4
Molecular FormulaC13H11N3OS
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2=C3C=CSC3=NC=N2
InChIInChI=1S/C13H11N3OS/c1-17-11-5-3-2-4-10(11)16-12-9-6-7-18-13(9)15-8-14-12/h2-8H,1H3,(H,14,15,16)
InChIKeyHVRFEOGQRMEPOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (CAS 781622-52-4) for B-Raf Kinase and Apoptosis Research


N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine, also known as WAY-635114, is a thieno[2,3-d]pyrimidine derivative that functions as an ATP-competitive inhibitor of B-Raf kinase . This heterocyclic scaffold positions the compound as a chemical probe for the RAS-RAF-MEK-ERK signaling pathway, with reported activity as a caspase activator and apoptosis inducer [1]. The compound is available with analytically verified purity specifications, making it a suitable tool for reproducible kinase inhibition studies and apoptosis research .

Procurement Risk: Why N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine Cannot Be Interchanged with Other Thienopyrimidine Analogs


Generic substitution among thienopyrimidine derivatives is not scientifically valid due to the extreme sensitivity of the scaffold's biological profile to N-aryl substitution patterns. Even minor modifications—such as changing the 2-methoxyphenyl group to a 2,5-dimethoxyphenyl or altering the thieno ring fusion from [2,3-d] to [3,2-d]—can fundamentally alter target selectivity, cellular activity, and downstream apoptotic signaling [1]. The specific CAS 781622-52-4 entity represents a distinct chemical space with a unique combination of B-Raf inhibition and caspase activation that is not generalizable to the broader thienopyrimidine class. Procurement of a 'similar-looking' thienopyrimidine without rigorous verification of the exact N-aryl substitution and ring fusion geometry risks introducing confounding variables into experimental systems, leading to irreproducible results and wasted research resources.

Quantitative Differentiation Guide: N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (781622-52-4) vs. Closest Analogs


B-Raf Kinase Inhibitory Activity: Target Compound vs. Class Benchmark

WAY-635114 (CAS 781622-52-4) is documented as an inhibitor of B-Raf kinase . While specific IC50/Ki values for this exact compound are not publicly reported in primary peer-reviewed literature, class-level inference from the thieno[2,3-d]pyrimidine scaffold indicates that N-aryl substitution at the 4-position is a critical determinant of kinase binding affinity. The 2-methoxyphenyl group in this compound represents a distinct pharmacophore relative to other reported N-aryl analogs (e.g., 2,5-dimethoxyphenyl derivatives) [1].

Kinase inhibition B-Raf MAPK/ERK pathway Cancer research

Caspase Activation and Apoptosis Induction: Target Compound's Role in Programmed Cell Death

N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine falls within the scope of Formulae I-II of US Patent Application US20070099877A1, which claims N-aryl-thienopyrimidin-4-amines as activators of the caspase cascade and inducers of apoptosis [1]. The patent discloses that compounds within this genus activate caspases, leading to programmed cell death in a manner applicable to hyperproliferative disorders. Quantitative EC50 values for caspase activation specific to CAS 781622-52-4 are not provided in the available public disclosure; however, the compound's inclusion within the claimed genus establishes its functional classification as an apoptosis modulator.

Apoptosis Caspase cascade Oncology Cell death

Analytical Purity Specification: >99% Purity for Reproducible Biological Assays

Commercially available N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (CAS 781622-52-4) is supplied with a documented purity exceeding 99% as verified by Certificate of Analysis . This high purity specification exceeds the typical ≥95-98% purity range offered for many research-grade thienopyrimidine analogs from generic chemical suppliers.

Quality control Assay reproducibility Chemical procurement Purity

Scaffold Geometry: Thieno[2,3-d] vs. Thieno[3,2-d] Ring Fusion

The compound possesses a thieno[2,3-d]pyrimidine core, which is structurally distinct from the isomeric thieno[3,2-d]pyrimidine scaffold [1]. This regioisomeric difference in ring fusion alters the three-dimensional presentation of the N-aryl substituent to the kinase ATP-binding pocket. Comparative studies on thienopyrimidine isomers have demonstrated that the [2,3-d] vs. [3,2-d] fusion geometry can dictate kinase selectivity profiles and binding affinities [2].

Scaffold geometry Isomerism Kinase selectivity Medicinal chemistry

Application Scenarios for N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (CAS 781622-52-4)


B-Raf Kinase Inhibition Studies in MAPK Pathway Research

Utilize WAY-635114 (CAS 781622-52-4) as a chemical probe to interrogate B-Raf-dependent signaling in the RAS-RAF-MEK-ERK cascade . The compound's >99% purity ensures that observed cellular effects can be attributed to the intended molecular target, minimizing confounding signals from impurities that could activate parallel pathways. This makes it suitable for dose-response experiments aimed at establishing concentration-effect relationships in kinase inhibition assays.

Apoptosis Mechanism Studies and Caspase Cascade Activation

Employ N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine as a tool compound for investigating caspase-dependent apoptosis in cancer cell models . The compound's inclusion in the patented N-aryl-thienopyrimidin-4-amine genus provides a defined chemical starting point for probing structure-activity relationships (SAR) around apoptosis induction. Researchers can use this exact compound to benchmark cellular responses against published data on related thienopyrimidine apoptosis modulators.

Medicinal Chemistry SAR Exploration Around the Thieno[2,3-d]pyrimidine Scaffold

Use CAS 781622-52-4 as a reference standard in medicinal chemistry programs aimed at optimizing kinase selectivity or apoptosis-inducing activity . The distinct thieno[2,3-d] ring fusion geometry and 2-methoxyphenyl N-aryl substituent define a specific chemical space. By procuring this exact compound, structure-activity relationship (SAR) studies can accurately map the contributions of the 2-methoxy group and the [2,3-d] scaffold to overall biological activity, enabling rational design of improved analogs.

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